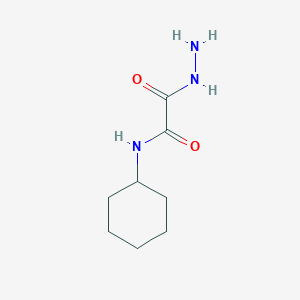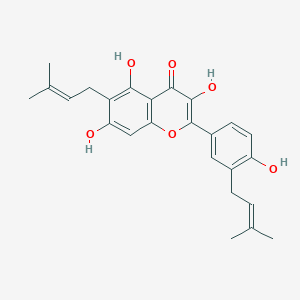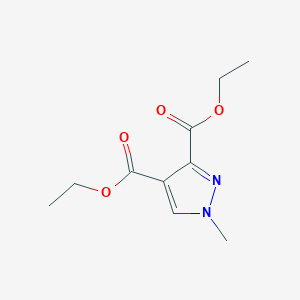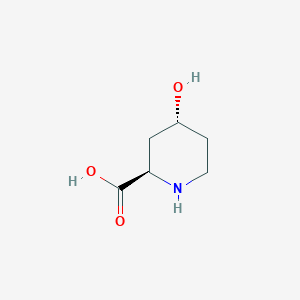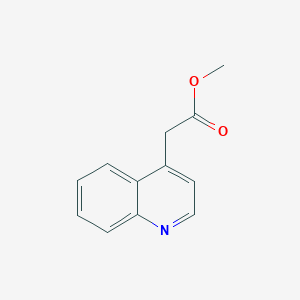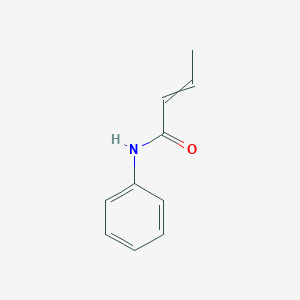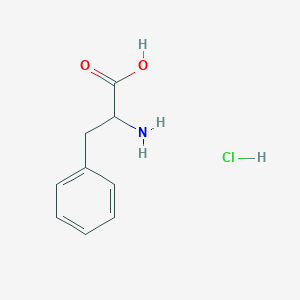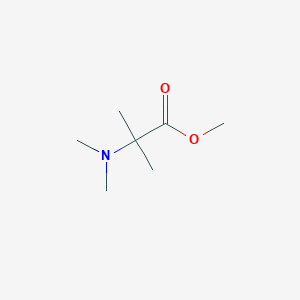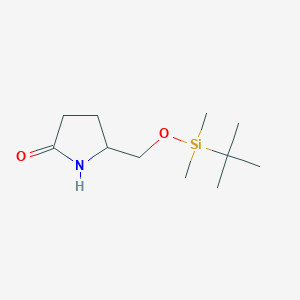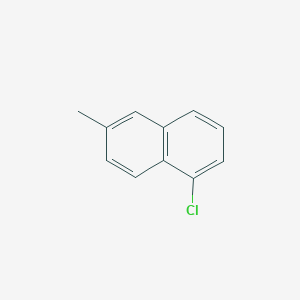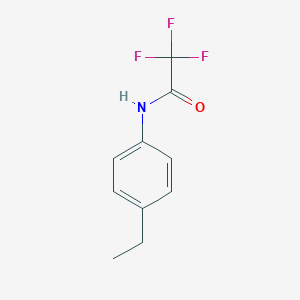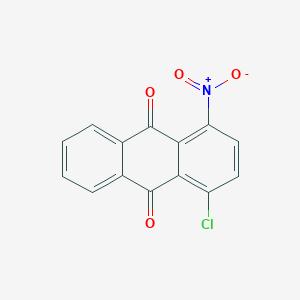
1-Chloro-4-nitro-anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-nitro-anthraquinone is a synthetic organic compound that is widely used in scientific research. It is a derivative of anthraquinone, which is a naturally occurring compound found in many plants. 1-Chloro-4-nitro-anthraquinone has a wide range of applications in the field of chemistry, biology, and medicine.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-nitro-anthraquinone is not fully understood. However, it is believed to interact with biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. It can also undergo redox reactions, which can lead to the formation of reactive oxygen species that can damage biomolecules.
Efectos Bioquímicos Y Fisiológicos
1-Chloro-4-nitro-anthraquinone has been shown to have a variety of biochemical and physiological effects. It can induce oxidative stress and DNA damage in cells, which can lead to cell death. It can also inhibit the activity of various enzymes, such as acetylcholinesterase and tyrosinase, which are involved in important physiological processes. Moreover, it can modulate the expression of genes involved in inflammation, apoptosis, and cell cycle regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Chloro-4-nitro-anthraquinone is its versatility. It can be used in various types of experiments, such as fluorescence spectroscopy, photodynamic therapy, and enzyme inhibition assays. Moreover, it is relatively easy to synthesize and purify, which makes it accessible to many researchers. However, one of the limitations of 1-Chloro-4-nitro-anthraquinone is its potential toxicity. It can induce oxidative stress and DNA damage in cells, which can affect the results of experiments.
Direcciones Futuras
There are many possible future directions for the research on 1-Chloro-4-nitro-anthraquinone. One of the areas that could be explored is the development of new synthetic methods that are more efficient and environmentally friendly. Another area that could be explored is the use of 1-Chloro-4-nitro-anthraquinone as a photosensitizer in photodynamic therapy. Moreover, the mechanism of action of 1-Chloro-4-nitro-anthraquinone could be further elucidated to better understand its effects on biomolecules and cells. Finally, new applications of 1-Chloro-4-nitro-anthraquinone could be explored, such as its use as a sensor for the detection of environmental pollutants.
Métodos De Síntesis
1-Chloro-4-nitro-anthraquinone is synthesized by the reaction of 1,4-dichloroanthraquinone with nitric acid. The reaction takes place in the presence of a catalyst, such as sulfuric acid, and at high temperature and pressure. The product is then purified by recrystallization to obtain pure 1-Chloro-4-nitro-anthraquinone.
Aplicaciones Científicas De Investigación
1-Chloro-4-nitro-anthraquinone is widely used in scientific research due to its unique properties. It is used as a fluorescent probe to detect and measure the concentration of various biomolecules, such as proteins, nucleic acids, and lipids. It is also used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent. Moreover, 1-Chloro-4-nitro-anthraquinone is used as a precursor for the synthesis of other organic compounds, such as dyes and pigments.
Propiedades
Número CAS |
6337-82-2 |
|---|---|
Nombre del producto |
1-Chloro-4-nitro-anthraquinone |
Fórmula molecular |
C14H6ClNO4 |
Peso molecular |
287.65 g/mol |
Nombre IUPAC |
1-chloro-4-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6ClNO4/c15-9-5-6-10(16(19)20)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H |
Clave InChI |
FLEURRNKVDUGOR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)[N+](=O)[O-] |
Otros números CAS |
6337-82-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



